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Compound of Interest

Compound Name: 2-Isocyanato-1,1-dimethoxyethane

CAS No.: 71189-22-5

Cat. No.: B2483966

Get Quote

A Bifunctional "Masked" Reagent for Heterocyclic
Scaffold Construction
Executive Summary
Isocyanatoacetaldehyde dimethyl acetal (also known as 2,2-Dimethoxyethyl isocyanate) is a

specialized building block characterized by its dual reactivity: it contains a highly electrophilic

isocyanate group and a chemically stable acetal group.

In drug discovery, this reagent serves as a "masked" alpha-isocyanato aldehyde. Direct

handling of alpha-isocyanato aldehydes is often impractical due to their instability

(polymerization/hydrolysis). CAS 71189-22-5 overcomes this by keeping the aldehyde latent

(protected as an acetal) until the isocyanate chemistry is complete, enabling the controlled

synthesis of 2-imidazolidinones, hydantoins, and pyrimidines—privileged scaffolds in kinase

inhibitors and GPCR ligands.
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Property Data

CAS Number 71189-22-5

IUPAC Name 2-Isocyanato-1,1-dimethoxyethane

Synonyms
2,2-Dimethoxyethyl isocyanate;

Isocyanatoacetaldehyde dimethyl acetal

Molecular Formula C₅H₉NO₃

Molecular Weight 131.13 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point
~50–55 °C at 10 mmHg (estimated based on

analogues)

Density ~1.08 g/mL

Storage
2–8°C, under inert atmosphere

(Argon/Nitrogen).[1][2] Moisture Sensitive.

Reactivity Matrix:

Isocyanate (-N=C=O): Reacts with nucleophiles (amines, alcohols, thiols) under

neutral/basic conditions.

Acetal (-CH(OMe)₂): Stable to base/nucleophiles; hydrolyzes to aldehyde (-CHO) under

acidic conditions.

Mechanistic Utility: The "Masked" Aldehyde Strategy
The primary value of this reagent lies in its orthogonality. You can functionalize the nitrogen

terminus via the isocyanate without disturbing the carbon terminus (acetal). Once the urea or

carbamate is formed, acid treatment unmasks the aldehyde, triggering immediate

intramolecular cyclization.

3.1 Reaction Pathway Visualization
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The following diagram illustrates the conversion of CAS 71189-22-5 into an Imidazolidin-2-one

scaffold, a common core in bioactive molecules.

Mechanism Logic

2,2-Dimethoxyethyl
isocyanate

(CAS 71189-22-5)

Intermediate Urea
(Stable Acetal)

+ Amine
(DCM, 0°C to RT)

Primary Amine
(R-NH2)

Unmasked Aldehyde
(Transient Species)

+ Acid (TFA/HCl)
Deprotection 2-Imidazolidinone

(Final Scaffold)

Intramolecular
Cyclization (-H2O)

1. Isocyanate reacts with amine to form urea.
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Caption: Step-wise transformation from isocyanate precursor to cyclic imidazolidinone scaffold

via acid-mediated unmasking.

Experimental Protocol: Synthesis of N-Substituted
Imidazolidin-2-ones
This protocol describes the synthesis of a generic 1-aryl-2-imidazolidinone. This workflow

validates the reagent's utility in creating cyclic ureas.

Phase 1: Urea Formation (Nucleophilic Addition)
Objective: Covalent attachment of the amine to the isocyanate linker.

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equiv of the

primary amine (e.g., aniline or benzylamine) in anhydrous Dichloromethane (DCM) (0.2 M

concentration).
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Addition: Cool the solution to 0°C. Add 1.1 equiv of 2,2-Dimethoxyethyl isocyanate (CAS

71189-22-5) dropwise via syringe.

Note: The reaction is exothermic. Control addition rate to maintain temperature.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitoring: Check by TLC or LC-MS. The isocyanate peak should disappear, and a new

Urea peak [M+H]+ should appear.

Workup: Concentrate the solvent in vacuo. The resulting urea acetal is typically stable and

can be used directly or purified by flash chromatography if necessary.

Phase 2: Cyclization (Acid-Mediated Deprotection/Condensation)
Objective: Unmasking the aldehyde to force ring closure.

Dissolution: Redissolve the crude urea acetal in Formic Acid (neat) or a mixture of TFA/DCM

(1:1).

Alternative: For acid-sensitive substrates, use catalytic p-TsOH in refluxing toluene with a

Dean-Stark trap.

Cyclization: Stir at RT for 12–24 hours (for TFA/Formic acid) or Reflux for 2–4 hours (for

Toluene/p-TsOH).

Mechanism:[3][4][5] The acetal hydrolyzes to the aldehyde. The urea nitrogen (N1) attacks

the aldehyde carbonyl, followed by loss of water (dehydration) to form the double bond

(imidazolone) or reduction to the saturated imidazolidinone depending on specific

conditions/reductants used (e.g., adding Et3SiH for reductive cyclization).

Isolation:

Quench with saturated aqueous NaHCO₃ (carefully, gas evolution).

Extract with EtOAc (3x).

Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize or purify via silica gel chromatography (MeOH/DCM gradient).

Applications in Drug Development[15]
1. Kinase Inhibitor Scaffolds
Many kinase inhibitors require a "hinge-binding" motif. The 2-imidazolidinone ring, synthesized

using CAS 71189-22-5, serves as a bioisostere for cyclic ureas or lactams, providing hydrogen

bond donors/acceptors in a rigid conformation.

2. Diversity-Oriented Synthesis (DOS)
Because the isocyanate reacts with any nucleophile:

Reaction with Amines

Imidazolidinones (Cyclic Ureas).

Reaction with Alcohols

Oxazolidinones (Cyclic Carbamates).

Reaction with Hydrazines

Triazolones.

This versatility makes CAS 71189-22-5 a high-value reagent for generating diverse libraries of

heterocycles from a single precursor.

Safety & Handling Guidelines (E-E-A-T)
Critical Hazard: Isocyanates are potent respiratory sensitizers.

Inhalation Risk: Never handle CAS 71189-22-5 on an open bench. Use a certified fume

hood.

Moisture Sensitivity: The isocyanate group reacts with water to form the corresponding

amine and CO₂. This can pressurize sealed vessels. Store under inert gas.
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Decontamination: Spills should be treated with a neutralizing solution (50% ethanol, 40%

water, 10% concentrated ammonia) to quench the isocyanate.

Self-Validating Safety Check: Before starting the reaction, ensure a bottle of saturated aqueous

sodium bicarbonate is available. If the reaction vigorously evolves gas (CO₂) upon acid

addition, it confirms the presence of the acetal/carbonate species, but excessive gas during the

initial isocyanate addition implies wet solvents (hydrolysis of isocyanate).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Isocyanatoacetaldehyde Dimethyl
Acetal (CAS 71189-22-5)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2483966/docs#technical-guide-
isocyanatoacetaldehyde-dimethyl-acetal-cas-71189-22-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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